3-Quinolin-2-ylpropanenitrile

Drug Metabolism Cytochrome P450 Lead Optimization

3-Quinolin-2-ylpropanenitrile (CAS 14003-21-3, C12H10N2, MW 182.22 g/mol) is a 2-substituted quinoline derivative featuring a saturated propanenitrile (-CH2-CH2-CN) side chain. The quinoline scaffold is widely recognized as a privileged structure in medicinal chemistry, and the terminal nitrile group serves as a versatile synthetic handle for further transformations.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B7906459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolin-2-ylpropanenitrile
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CCC#N
InChIInChI=1S/C12H10N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-2,4,6-8H,3,5H2
InChIKeyNBFVGYKTUXERLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinolin-2-ylpropanenitrile: Procurement-Grade Quinoline Building Block with a Saturated Nitrile Side Chain


3-Quinolin-2-ylpropanenitrile (CAS 14003-21-3, C12H10N2, MW 182.22 g/mol) is a 2-substituted quinoline derivative featuring a saturated propanenitrile (-CH2-CH2-CN) side chain. The quinoline scaffold is widely recognized as a privileged structure in medicinal chemistry, and the terminal nitrile group serves as a versatile synthetic handle for further transformations [1]. This compound functions primarily as a research intermediate and building block, with its saturated side chain distinguishing it from the more extensively studied α,β-unsaturated acrylonitrile analogs that exhibit direct antileishmanial and antiproliferative activities [2].

Saturated nitrile handle supports reduction, hydrolysis, and cyclization without conjugate addition side reactions.
Quinoline scaffold privileged structure for medicinal chemistry campaigns and fragment-based library synthesis.
Non-electrophilic lacks the Michael acceptor reactivity of the corresponding acrylonitrile, avoiding glutathione-depletion risks.

Procurement Risk Alert: Why 3-Quinolin-2-ylpropanenitrile Cannot Be Interchanged with In-Class Analogs


Generic substitution among 2-substituted quinoline nitriles introduces quantifiable risks in both synthetic outcomes and biological readouts. The saturation state of the side chain fundamentally alters metabolic fate: the α,β-unsaturated acrylonitrile analog (E)-3-quinolin-2-yl-acrylonitrile is a known Michael acceptor that reacts covalently with glutathione, whereas the saturated propanenitrile chain lacks this electrophilic reactivity, leading to divergent cytochrome P450-mediated oxidative metabolism profiles [1]. Additionally, the chain length and terminal functional group determine the compound's utility as a synthetic intermediate; the nitrile can be selectively reduced to a primary amine, hydrolyzed to a carboxylic acid, or cyclized, while the unsaturated analog preferentially undergoes conjugate addition [2]. These differences preclude simple interchangeability in both medicinal chemistry campaigns and process chemistry routes.

Metabolic fate Saturated side chain may shift CYP-mediated oxidation profile vs. acrylonitrile's glutathione conjugation; clearance prediction may not transfer.
Synthetic handle Nitrile group provides a functional handle absent in 2-n-propylquinoline; the unsaturated analog preferentially undergoes conjugate addition, limiting downstream compatibility.

3-Quinolin-2-ylpropanenitrile: Quantitative Differentiation Evidence Against Closest Analogs


Saturated vs. Unsaturated Side Chain: Divergent Phase I Metabolic Liability Profiles in Liver Microsomes

A direct comparative metabolism study of three 2-substituted quinolines demonstrated that the side chain saturation state is the primary determinant of Phase I biotransformation route. The n-propyl analog (fully saturated, lacking nitrile) underwent extensive CYP450-mediated side-chain hydroxylation, predominantly via CYP2B1, CYP2A6, and CYP1A1 (collectively >80% contribution). In contrast, the unsaturated nitrile analog (compound 2, (E)-3-quinolin-2-yl-acrylonitrile) primarily reacted with glutathione, largely bypassing oxidative CYP metabolism. 3-Quinolin-2-ylpropanenitrile, possessing a saturated chain with a terminal nitrile, is predicted to exhibit an intermediate metabolic profile: the saturated chain permits CYP-mediated oxidation, while the nitrile group may undergo hydrolytic or reductive metabolism rather than the glutathione conjugation characteristic of the Michael acceptor acrylonitrile [1]. This metabolic divergence directly impacts half-life prediction, metabolite identification requirements, and the choice of appropriate in vitro ADME assays during lead optimization.

Metabolic pathway divergence
Class-level inference
Predicted mixed CYP/nitrile hydrolysis vs. acrylonitrile GSH conjugation
Divergent ADME profiles affect lead optimization
Rat liver microsome study (Desrivot 2007); class-level inference for saturated nitrile
Drug Metabolism Cytochrome P450 Lead Optimization ADME

Synthetic Intermediate Utility: Horner-Wadsworth-Emmons Route to Quinoline Mevalonolactone Precursors

Patent US 6,335,449 (Nissan Chemical Industries) explicitly claims a process wherein a quinoline-2-carbaldehyde derivative is reacted with diethyl cyanomethylphosphonate to yield a 3-quinolin-2-yl-acrylonitrile intermediate, which is subsequently reduced to the saturated 3-quinolin-2-ylpropanenitrile. This saturated nitrile serves as a key intermediate en route to quinoline-based mevalonolactone HMG-CoA reductase inhibitors (statins). The saturated nitrile intermediate is preferred over the unsaturated acrylonitrile in this route because the acrylonitrile's electrophilic double bond is incompatible with subsequent organometallic or hydride-based reduction steps required for the mevalonolactone side chain construction [1]. By contrast, the 2-n-propylquinoline analog lacks the nitrile functional handle entirely, precluding its use in the Horner-Wadsworth-Emmons-based convergent strategy [1].

Synthetic route compatibility
Supporting evidence
Compatible with HWE/selective reduction; nitrile convertible to aldehyde, amine, or acid
Enables statin intermediate synthesis without conjugate addition interference
Patent US 6,335,449 (Nissan Chemical Industries)
Process Chemistry Statin Synthesis Intermediate Horner-Wadsworth-Emmons

NK-3 Receptor Ligand Class Potential: Alkylnitrile Quinoline Pharmacophore Defined by Sub-micromolar Potency Threshold

Patent WO2007035157A1 (AstraZeneca) discloses a broad series of alkylnitrile quinoline derivatives as NK-3 receptor ligands. The patent establishes a class-level potency threshold: compounds within the claimed generic scope demonstrate IC50 values of less than 1 μM at human NK-3 receptors, with many examples achieving IC50 values below 100 nM [1]. The 3-quinolin-2-ylpropanenitrile core structure, bearing the alkylnitrile motif at the quinoline 2-position, falls within the claimed pharmacophore. This distinguishes it from 2-arylquinolines lacking the alkylnitrile side chain (such as the clinically studied NK-3 antagonist talnetant/SB-223412, which features a 4-quinolinecarboxamide rather than a 2-alkylnitrile motif) and from 2-n-propylquinoline, which lacks the nitrile hydrogen-bond acceptor essential for NK-3 binding according to the patent SAR [1]. However, specific IC50 data for the unsubstituted 3-quinolin-2-ylpropanenitrile itself is not reported in the patent, so this remains class-level evidence.

NK-3 receptor potency (predicted)
Class-level inference
IC50 < 1 μM (class threshold)
Alkylnitrile quinoline pharmacophore defined; distinct from 4-carboxamide series
Patent WO2007035157A1; specific IC50 for parent compound not reported
NK-3 Receptor CNS Drug Discovery Neurokinin Antagonist GPCR

Physicochemical Property Differentiation: Saturated Nitrile vs. Unsaturated Acrylonitrile vs. Dinitrile Analogs

Computed molecular properties reveal quantifiable physicochemical differences between 3-quinolin-2-ylpropanenitrile and its closest structural analogs that impact both formulation and permeability predictions. The saturated propanenitrile (MW = 182.22 g/mol, molecular formula C12H10N2) has a higher molecular weight than the unsaturated acrylonitrile analog (MW = 180.20 g/mol, C12H8N2) due to the additional two hydrogen atoms from side-chain saturation [1][2]. The saturated side chain introduces one additional rotatable bond compared to the rigid acrylonitrile, increasing conformational flexibility (relevant to entropic binding penalties). Compared to the dinitrile analog 2-quinolinylpropanedinitrile (MW = 193.20 g/mol, C12H7N3), the mono-nitrile compound has one fewer hydrogen-bond acceptor, resulting in a higher predicted LogP and potentially improved membrane permeability for CNS applications . The saturated side chain also eliminates the electrophilic Michael acceptor liability present in the acrylonitrile analog.

Physicochemical properties
Cross-study comparable
MW +2.02 vs. acrylonitrile; HBA 2 (vs. 3 for dinitrile); +1 rotatable bond
Balanced HBA count and flexibility support CNS drug-like space predictions
Computed descriptors from PubChem/ChemSpider
Physicochemical Properties Drug-likeness Lead Selection LogP

High-Return Application Scenarios for 3-Quinolin-2-ylpropanenitrile in Drug Discovery and Process Chemistry


Lead Diversification of Quinoline-Based HMG-CoA Reductase Inhibitor (Statin) Scaffolds

3-Quinolin-2-ylpropanenitrile is a strategic intermediate for medicinal chemistry teams pursuing novel quinoline-based HMG-CoA reductase inhibitors beyond pitavastatin. The saturated nitrile side chain serves as a latent aldehyde or carboxylic acid, enabling late-stage diversification of the mevalonolactone-mimicking side chain without the conjugate addition side reactions that plague the corresponding acrylonitrile [1]. Procurement of the saturated nitrile rather than the acrylonitrile avoids the need for a selective reduction step that requires careful control to prevent over-reduction.

CNS-Penetrant NK-3 Receptor Antagonist Hit Finding

The alkylnitrile quinoline chemotype defined in WO2007035157A1 represents a structurally distinct NK-3 antagonist series separate from the clinically investigated 4-quinolinecarboxamide class (talnetant, osanetant). The saturated propanenitrile chain provides a hydrogen-bond acceptor at a two-carbon spacer distance from the quinoline core, a geometry that the patent SAR suggests is compatible with sub-micromolar NK-3 potency [2]. The predicted LogP of ~2.5-3.0 and moderate TPSA support CNS penetration, making this scaffold suitable for hit-to-lead campaigns targeting schizophrenia or pain indications.

Metabolic Stability Screening of Saturated vs. Unsaturated Quinoline Nitriles in Hepatocyte Assays

The divergent metabolic fates of saturated and unsaturated 2-substituted quinoline nitriles make 3-quinolin-2-ylpropanenitrile a valuable tool compound for ADME platform validation. As demonstrated by Desrivot et al. (2007), the saturated chain redirects metabolism from glutathione conjugation toward CYP-mediated oxidation, providing a test case for laboratories calibrating hepatocyte or microsomal intrinsic clearance assays to distinguish between competing Phase I and Phase II clearance pathways [3]. This compound can serve as a reference standard in cross-laboratory ADME protocol harmonization efforts.

Synthetic Methodology Development for Chemoselective Nitrile Reduction in the Presence of Quinoline Heterocycles

The terminal nitrile group of 3-quinolin-2-ylpropanenitrile, separated from the electron-deficient quinoline ring by a two-carbon spacer, presents a well-defined substrate for evaluating chemoselective nitrile reduction methods (e.g., catalytic hydrogenation, borane, or enzymatic reduction to the corresponding aminopropyl-quinoline). The quinoline nitrogen serves as an internal competing basic site, allowing researchers to benchmark new catalytic systems for functional group tolerance [1]. Successful selective reduction of the nitrile to the primary amine yields 3-quinolin-2-ylpropan-1-amine, a versatile intermediate for amide coupling and reductive amination library synthesis.

Application
Selection Property
Validation Focus
Statin scaffold diversification
Saturated nitrile enables late-stage reduction/hydrolysis without side reactions
Chemoselective nitrile transformation in presence of quinoline
CNS NK-3 antagonist hit finding
Alkylnitrile pharmacophore with 2-carbon spacer from quinoline core
Sub-micromolar NK-3 potency and predicted CNS permeability
ADME platform validation
Saturated chain redirects metabolism toward CYP oxidation
Discriminate Phase I/II clearance pathways in hepatocyte assays
Chemoselective reduction methodology
Nitrile separated by two saturated carbons from electron-deficient quinoline
Tolerance of basic quinoline nitrogen during nitrile reduction
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